Methyl 4-(hydroxyiminomethyl)benzoate
Overview
Description
Methyl 4-(hydroxyiminomethyl)benzoate, also known as MHB, is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(hydroxyiminomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-formylbenzoate with hydroxylamine hydrochloride in the presence of sodium bicarbonate in methanol at room temperature . Another method includes the use of hydroxylamine hydrochloride and sodium acetate in methanol and water under reflux conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through a process that utilizes by-products generated in the production of dimethyl terephthalate (DMT). This method involves adding alcohol to the reaction by-product, followed by a series of purification steps .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(hydroxyiminomethyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(hydroxyiminomethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxyiminomethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Methyl 4-hydroxybenzoate
- Methyl 4-(hydroxymethyl)benzoate
- Methyl 4-(methoxycarbonyl)benzoate
Comparison: Methyl 4-(hydroxyiminomethyl)benzoate is unique due to its hydroxyimino functional group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
methyl 4-(hydroxyiminomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(11)8-4-2-7(3-5-8)6-10-12/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHXCSFDEMZQFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425494 | |
Record name | methyl 4-(hydroxyiminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53148-13-3 | |
Record name | methyl 4-(hydroxyiminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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